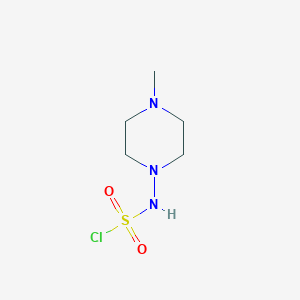
N-(1H-indazol-6-yl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-indazol-6-yl)cyclopentanecarboxamide is a compound that belongs to the class of indazole derivatives. Indazole is a heterocyclic aromatic organic compound that has shown a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . The unique structure of this compound makes it a compound of interest in various fields of scientific research.
準備方法
The synthesis of N-(1H-indazol-6-yl)cyclopentanecarboxamide typically involves the formation of the indazole ring followed by the attachment of the cyclopentanecarboxamide group. One common method involves the use of transition metal-catalyzed reactions. For example, a Cu(OAc)2-catalyzed reaction can be employed to form the indazole ring by N–N bond formation using oxygen as the terminal oxidant . The cyclopentanecarboxamide group can then be introduced through a subsequent reaction with cyclopentanecarboxylic acid or its derivatives under appropriate conditions.
化学反応の分析
N-(1H-indazol-6-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the indazole ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of N-oxide derivatives, while reduction can yield amine derivatives.
科学的研究の応用
N-(1H-indazol-6-yl)cyclopentanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-(1H-indazol-6-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory or cancer pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
類似化合物との比較
N-(1H-indazol-6-yl)cyclopentanecarboxamide can be compared with other indazole derivatives, such as:
N-(1H-indazol-6-yl)acetamide: Similar structure but with an acetamide group instead of a cyclopentanecarboxamide group.
N-(1H-indazol-6-yl)benzamide: Contains a benzamide group, which may confer different biological activities.
N-(1H-indazol-6-yl)propionamide: Features a propionamide group, which can affect its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific structure, which can influence its reactivity and interactions with biological targets .
特性
CAS番号 |
1219905-41-5 |
|---|---|
分子式 |
C13H15N3O |
分子量 |
229.28 g/mol |
IUPAC名 |
N-(1H-indazol-6-yl)cyclopentanecarboxamide |
InChI |
InChI=1S/C13H15N3O/c17-13(9-3-1-2-4-9)15-11-6-5-10-8-14-16-12(10)7-11/h5-9H,1-4H2,(H,14,16)(H,15,17) |
InChIキー |
SBABZEARSAKSAD-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)C(=O)NC2=CC3=C(C=C2)C=NN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-5-hydroxy-2-octyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14130388.png)
![1-(Butylamino)-3-[(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]propan-2-ol](/img/structure/B14130392.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(N,N-dipropylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B14130405.png)
![3-Fluorobenzo[c]chromen-6-one](/img/structure/B14130411.png)


![3-Nitro-4-[4-(trifluoromethyl)phenyl]pyridine](/img/structure/B14130431.png)

dimethylsilane](/img/structure/B14130440.png)


![2H-Cyclopenta[d][1,2]oxazolo[5,4-b]pyridine](/img/structure/B14130453.png)


